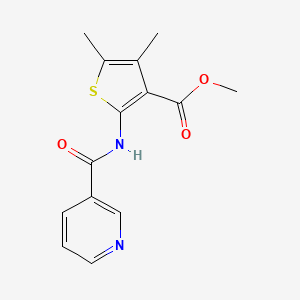

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUVFFDBNGNSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is a well-established method for synthesizing 2-aminothiophene derivatives. It involves the cyclocondensation of a ketone, cyanoacetate, and elemental sulfur. For this compound, 3-pentanone reacts with methyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine or triethylamine) to yield methyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Reaction Conditions:

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

-

Catalyst: Morpholine or triethylamine to deprotonate intermediates.

The reaction proceeds via a Knorr-like mechanism, where the ketone enolizes, reacts with cyanoacetate, and undergoes sulfur incorporation to form the thiophene ring.

Acylation of the 2-Amino Group

The 2-amino group of the thiophene intermediate is acylated with pyridine-3-carbonyl chloride to introduce the pyridylcarbonylamino moiety. This step requires careful control to avoid over-acylation or side reactions.

Reaction Conditions:

-

Base: Triethylamine or pyridine to neutralize HCl generated during acylation.

-

Temperature: 0–5°C initially, followed by room-temperature stirring.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF enhance reaction rates in the Gewald step due to their ability to stabilize charged intermediates. In contrast, DCM is preferred for acylation to minimize ester hydrolysis.

Base and Stoichiometry

Excess triethylamine (2.5–3.0 equivalents) ensures complete neutralization of HCl during acylation, improving yields. Substoichiometric base amounts lead to incomplete reactions and reduced purity.

Temperature Control

Low temperatures (0–5°C) during acylation prevent thermal degradation of the acyl chloride and minimize side reactions.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Over-acylation or dimerization during the amide coupling step.

Solution: Slow addition of pyridine-3-carbonyl chloride and strict temperature control.

Purification Difficulties

Issue: Co-elution of unreacted starting materials in column chromatography.

Solution: Use of preparative thin-layer chromatography (TLC) with ethyl acetate/hexane gradients.

Industrial-Scale Considerations

For large-scale synthesis, solvent recovery systems and continuous-flow reactors improve efficiency. Recrystallization from ethanol/water mixtures replaces chromatography for cost-effective purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyridyl rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial and fungal strains using tube dilution methods for evaluation. The presence of electron-withdrawing groups in the structure enhances antimicrobial activity, indicating a favorable structure-activity relationship (SAR) .

Anticancer Properties

In vitro studies have assessed the anticancer potential of this compound. Notably, it has demonstrated cytotoxic effects on human lung cancer cell lines (A-549) through assays such as the sulforhodamine B (SRB) assay. The incorporation of specific substituents appears to enhance its efficacy compared to standard chemotherapeutics .

Antioxidant Activity

Thiophene derivatives have been investigated for their antioxidant properties. Compounds containing electron-donating groups have shown significant radical scavenging activity, which is crucial for combating oxidative stress-related diseases. The antioxidant capacity correlates with the structural features of the compound .

Case Studies

- Antimicrobial Evaluation : A study evaluated various synthesized thiophene compounds against microbial species, demonstrating significant activity against tested strains.

- Cytotoxicity Assays : Research using the SRB assay revealed that this compound exhibits cytotoxic effects on cancer cell lines.

Summary of Biological Activities

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A-549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- The pyridylcarbonylamino group in the target compound combines aromaticity (pyridine) with an amide bond, likely enhancing intermolecular interactions (e.g., π-π stacking, hydrogen bonding) compared to sulfonamides or morpholine derivatives.

- Ester groups (methyl vs. ethyl) influence metabolic stability; methyl esters are typically more prone to hydrolysis than ethyl esters, affecting drug-like properties.

Physical and Chemical Properties

Available data for analogues (melting points, spectral features):

Inferences for Target Compound :

- Higher polarity than ethyl esters due to methyl ester and pyridine ring.

- IR peaks expected near 1700–1750 cm⁻¹ (ester and amide C=O stretches).

Biological Activity

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate (CAS No. 315696-54-9) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14N2O3S

- Molar Mass : 290.34 g/mol

- Density : 1.311 g/cm³ (predicted)

- Boiling Point : 370.1 °C (predicted)

- pKa : 11.65 (predicted)

These properties suggest that the compound has favorable characteristics for biological activity, such as solubility and stability in physiological conditions.

Antitumoral Activity

Recent studies have indicated that this compound exhibits significant antitumoral properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Assays

A study utilized the MTT assay to evaluate the cytotoxic effects of the compound on tumor cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value reported at approximately 25 μM for certain cancer types. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 μg/mL |

| Escherichia coli | 750 μg/mL |

These findings highlight the compound's broad-spectrum antimicrobial capabilities, suggesting it could be explored for therapeutic applications in infectious diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, contributing to its antitumoral effects.

Antioxidative Properties

In addition to its antitumoral and antimicrobial activities, this compound has shown antioxidative properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic sites on the thiophene ring ().

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide functional group modifications ().

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data ().

What safety precautions are critical during synthesis and handling?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Perform reactions in a fume hood due to volatile solvents (toluene, CH₂Cl₂) ().

- Waste Disposal : Neutralize acidic/byproduct streams before disposal ().

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group ().

How can researchers design derivatives to enhance biological activity?

Q. Advanced

- Bioisosteric Replacement : Substitute the pyridyl group with quinoline or isoquinoline to improve lipophilicity ().

- Prodrug Strategies : Convert the methyl ester to a carboxylic acid for enhanced solubility ().

- Hybrid Molecules : Attach known pharmacophores (e.g., sulfonamides) via the amide linker ().

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Purification at Scale : Replace HPLC with flash chromatography or crystallization for cost efficiency ().

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation ().

- Thermal Safety : Conduct DSC analysis to identify exothermic risks during condensation steps ().

How does the crystal structure inform solubility and formulation?

Q. Advanced

- Polymorphism Screening : Use X-ray diffraction () to identify stable crystalline forms with higher solubility.

- Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance dissolution rates ().

What are the limitations of current biological evaluations, and how can they be addressed?

Q. Advanced

- Off-Target Effects : Perform kinase profiling to assess selectivity ().

- Metabolic Stability : Use microsomal assays (e.g., human liver microsomes) to predict in vivo half-life ().

- 3D Cell Models : Replace 2D cultures with spheroids/organoids for realistic toxicity screening ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.